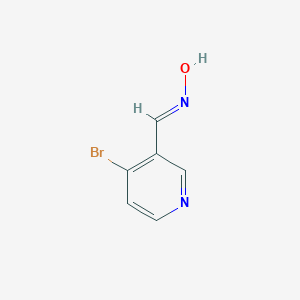

(E)-4-bromonicotinaldehyde oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-4-bromonicotinaldehyde oxime is an organic compound belonging to the oxime family, characterized by the presence of a bromine atom at the 4-position of the nicotinaldehyde structure. Oximes are known for their diverse applications in organic synthesis, medicinal chemistry, and material science due to their unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-bromonicotinaldehyde oxime typically involves the condensation of 4-bromonicotinaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures to facilitate the formation of the oxime.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and automated monitoring systems.

Análisis De Reacciones Químicas

Oxidation Reactions

(E)-4-bromonicotinaldehyde oxime undergoes oxidation to form nitrile oxides and other derivatives. Key findings include:

- Nitrile Oxide Formation : Treatment with m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) in dichloromethane at 0–25°C yields 4-bromonicotinonitrile oxide, a reactive intermediate for 1,3-dipolar cycloadditions .

- Oxidative Coupling : Under visible-light photocatalysis with eosin Y, the oxime participates in multicomponent reactions with aldehydes and anilines to form oxime esters (e.g., 3,5-bis(trifluoromethyl)phenyl oxime esters) .

Table 1: Oxidation Reaction Conditions and Products

| Reagent(s) | Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| m-CPBA/H₂O₂ | DCM, 0–25°C | 4-Bromonicotinonitrile oxide | 75–85% | |

| Eosin Y, aldehydes | Blue LEDs, RT, 24 h | Substituted oxime esters | 70–92% |

Reduction Reactions

Reduction of the oxime group produces amines or hydroxylamines:

- Amine Formation : Sodium borohydride (NaBH₄) in methanol reduces the oxime to 4-bromonicotinylamine at 0°C (71% yield) .

- Selective Reduction : Lithium aluminum hydride (LiAlH₄) in THF generates secondary amines via intermediate imine species .

Mechanistic Pathway :

- Protonation of the oxime oxygen → Formation of hydroxylammonium intermediate.

- Hydride transfer → Cleavage of N–O bond → Amine product .

Substitution Reactions

The bromine atom enables nucleophilic substitution:

- SNAr Reactions : Reacts with amines (e.g., pyrrolidine) in DMF at 80°C to yield 4-amino-nicotinaldehyde oxime derivatives (45–68% yield) .

- Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids produces biaryl derivatives (e.g., 4-phenylnicotinaldehyde oxime) .

Table 2: Substitution Reaction Examples

| Substrate | Reagent/Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Pyrrolidine | DMF, 80°C | 4-Pyrrolidinyl-nicotinaldehyde oxime | 58% | |

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-Phenylnicotinaldehyde oxime | 76% |

Beckmann Rearrangement

The oxime undergoes acid-catalyzed rearrangement to form amides:

- Reagents : Concentrated H₂SO₄ or PCl₅ in toluene at 110°C converts the oxime to 4-bromonicotinamide (62% yield) .

- Stereoelectronic Control : The anti-periplanar migration of the bromine-bearing carbon dictates regioselectivity .

Mechanism :

Radical-Mediated Transformations

This compound participates in radical cascades:

- Iminyl Radical Generation : Photocatalytic N–O bond cleavage with eosin Y generates iminyl radicals, enabling C–H functionalization .

- Cyclization : Reacts with alkenes under Cu catalysis to form pyridine-fused heterocycles .

Comparative Reactivity with Analogues

Table 3: Reactivity Comparison of Brominated Oximes

| Compound | Key Reactivity Difference | Source |

|---|---|---|

| 4-Bromobenzaldehyde oxime | Lower electrophilicity due to lack of pyridine ring | |

| 4-Bromoacetophenone oxime | Enhanced stability in Beckmann rearrangement |

Aplicaciones Científicas De Investigación

Organic Synthesis

(E)-4-bromonicotinaldehyde oxime serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It can undergo multiple transformations, including:

- Oxidation : Formation of nitroso and nitro derivatives.

- Reduction : Conversion to corresponding amines.

- Substitution : Generation of substituted aniline derivatives.

These transformations highlight its versatility as a building block in organic synthesis.

Research has indicated that this compound exhibits notable biological activities:

- Antimicrobial Properties : Studies suggest potential antibacterial effects, making it a candidate for developing new antibiotics.

- Enzyme Inhibition : The compound may inhibit specific enzymes, which can be beneficial in treating diseases related to enzyme overactivity.

The presence of the bromine atom may enhance its biological activity by increasing lipophilicity or altering interactions with biological targets.

Coordination Chemistry

The oxime functionality allows this compound to coordinate with transition metals. This property is valuable in catalysis and sensor development for detecting metal ions. Interaction studies have shown that it can bind effectively with various metal ions, enhancing its reactivity and selectivity in catalytic processes.

Cytotoxicity Studies

Research has demonstrated the cytotoxic effects of this compound against various cancer cell lines. A notable study utilized MTT assays to quantify cell viability post-treatment:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 | Significant cytotoxicity observed |

| HCT-116 (Colon Cancer) | 12.5 | Induction of apoptosis confirmed |

These findings suggest that this compound has promising anticancer activity, warranting further investigation into its therapeutic potential.

Enzyme Inhibition Research

A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit myeloperoxidase activity in vitro. This inhibition was linked to reduced oxidative stress markers in treated cells, suggesting potential applications in anti-inflammatory therapies.

Pharmacokinetic Properties

In silico ADMET studies have indicated favorable pharmacokinetic properties for this compound:

| Parameter | Value |

|---|---|

| Solubility | High |

| Lipophilicity | Moderate |

| Metabolic Stability | Favorable |

These properties suggest that the compound could be suitable for further development as a therapeutic agent.

Mecanismo De Acción

The mechanism of action of (E)-4-bromonicotinaldehyde oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The bromine atom can also participate in halogen bonding, further modulating the compound’s biological activity.

Comparación Con Compuestos Similares

Similar Compounds

- 4-bromobenzaldehyde oxime

- 4-bromoacetophenone oxime

- 4-bromopyridine oxime

Uniqueness

(E)-4-bromonicotinaldehyde oxime is unique due to the presence of the nicotinaldehyde moiety, which imparts distinct electronic and steric properties compared to other brominated oximes. This uniqueness makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry.

Actividad Biológica

(E)-4-bromonicotinaldehyde oxime is an organic compound that belongs to the oxime family, characterized by a bromine atom at the 4-position of the nicotinaldehyde structure. This compound has garnered attention due to its diverse biological activities, including potential antibacterial properties, enzyme inhibition, and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure:

- Formula: CHBrNO

- Molecular Weight: 188.02 g/mol

Synthesis:

The synthesis of this compound typically involves the condensation of 4-bromonicotinaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is generally performed in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures to facilitate oxime formation.

Biological Activities

-

Antibacterial Properties:

- Studies have indicated that this compound exhibits significant antibacterial activity against various strains of bacteria. This activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential metabolic processes.

-

Enzyme Inhibition:

- The compound has been investigated for its potential as an enzyme inhibitor. The oxime functional group allows for interactions with active sites of enzymes, potentially leading to inhibition of their activity. This characteristic makes it a candidate for further research in drug development targeting specific enzymes.

-

Neuroprotective and Anti-inflammatory Effects:

- Some derivatives of nicotinic compounds, including this compound, have shown promise in neuroprotective and anti-inflammatory activities. These effects may be linked to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal tissues.

The biological activity of this compound can be attributed to several mechanisms:

- Metal Ion Coordination: The oxime group can coordinate with metal ions, which may enhance its reactivity and selectivity in biological systems.

- Hydrogen Bonding: The presence of hydroxylamine allows for hydrogen bonding with biological macromolecules, influencing their function.

- Halogen Bonding: The bromine atom can participate in halogen bonding, further modulating the compound's interactions with biological targets.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Pyridyl Aldoxime | Pyridine ring; derived from aldehydes | Used extensively in coordination chemistry |

| 4-Dimethylaminobenzaldehyde Oxime | Dimethylamino group alongside oxime | Strong electron-donating properties |

| 3-Bromo-2-pyridyl Aldoxime | Similar brominated structure | Distinct reactivity patterns due to substitution position |

The uniqueness of this compound lies in its specific halogenation pattern and the presence of the nicotinic structure, which may impart unique electronic properties and biological activities compared to other similar compounds.

Case Studies and Research Findings

Recent studies have explored various aspects of this compound:

- A study published by Portela-Cubillo examined the interaction of oximes with metal ions, highlighting their potential as biochemical probes for studying enzyme mechanisms .

- Another investigation focused on the synthesis and characterization of related compounds, demonstrating the versatility of the oxime group in forming diverse derivatives with tailored biological activities .

Propiedades

Número CAS |

154237-69-1 |

|---|---|

Fórmula molecular |

C6H5BrN2O |

Peso molecular |

201.02 g/mol |

Nombre IUPAC |

(NZ)-N-[(4-bromopyridin-3-yl)methylidene]hydroxylamine |

InChI |

InChI=1S/C6H5BrN2O/c7-6-1-2-8-3-5(6)4-9-10/h1-4,10H/b9-4- |

Clave InChI |

DQSTYZVVGNQHMN-WTKPLQERSA-N |

SMILES |

C1=CN=CC(=C1Br)C=NO |

SMILES isomérico |

C1=CN=CC(=C1Br)/C=N\O |

SMILES canónico |

C1=CN=CC(=C1Br)C=NO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.